ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate
Description
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 4-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C22H23N3O6/c1-4-31-22(28)14-5-7-15(8-6-14)24-20(26)9-10-25-13-23-17-12-19(30-3)18(29-2)11-16(17)21(25)27/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,26) |
InChI Key |
AQNWVYZCLODFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxoquinazoline.
Attachment of the Propanoic Acid Moiety: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid.
Formation of the Final Compound: The final step involves the reaction of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with ethyl 4-aminobenzoate under coupling conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Scientific Research Applications
Biological Activities
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of quinazoline compounds, including this one, show promising cytotoxic effects against various cancer cell lines such as LoVo and HCT-116. The mechanism often involves the inhibition of specific enzymes related to tumor growth and proliferation .
- A recent study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins, suggesting its utility in cancer therapy .
- Antimicrobial Properties :
- Enzyme Inhibition :
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
- Infectious Diseases : As an antimicrobial agent against resistant strains of bacteria or fungi.
- Autoimmune Disorders : By modulating immune responses through enzyme inhibition.
Case Studies
- Cytotoxic Evaluation :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate becomes evident when compared to related benzoate derivatives. Below is a detailed analysis based on structural analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The quinazolinone core in the target compound distinguishes it from analogs with pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) cores. Quinazolinones are well-documented kinase inhibitors, whereas pyridazines and isoxazoles are more commonly associated with anti-inflammatory or antimicrobial activities . The 6,7-dimethoxy groups on the quinazolinone may enhance binding to hydrophobic pockets in kinase domains, a feature absent in simpler pyridazine/isoxazole derivatives.
This flexibility could improve interactions with large enzymatic binding sites (e.g., kinases) . Thioether (I-6373) and ether (I-6473) linkers in analogs may confer resistance to enzymatic cleavage compared to amino linkers.
Methoxy groups in the quinazolinone derivative may improve blood-brain barrier penetration relative to methyl-substituted pyridazines (I-6232) or isoxazoles.
Biological Activity
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is a synthetic compound that incorporates a quinazoline moiety, which has been studied for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 372.42 g/mol
- IUPAC Name : this compound
The compound features a quinazoline core with methoxy substitutions, which are known to enhance its pharmacological properties.
This compound exhibits various biological activities primarily through:
- Receptor Interaction : The compound has been shown to interact with various receptors, including adrenergic receptors, which may influence cardiovascular functions such as vasodilation and blood pressure regulation.
- Enzyme Inhibition : It inhibits specific enzymes involved in cell signaling pathways, potentially affecting processes like apoptosis and cell proliferation.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activities, contributing to its protective effects against oxidative stress.
Therapeutic Implications
Research indicates potential therapeutic applications for this compound in:
- Cardiovascular Diseases : Its interaction with adrenergic receptors suggests a role in managing conditions like hypertension.
- Cancer Therapy : The compound's ability to inhibit specific enzymes may provide avenues for developing anticancer therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds within the quinazoline class. For instance:
- Vasodilatory Effects : A study demonstrated that related quinazoline derivatives effectively induced vasodilation in animal models through receptor-mediated mechanisms .
- Anticancer Activity : Quinazoline derivatives have been evaluated for their anticancer properties, showing significant cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Some analogs have exhibited neuroprotective effects by modulating neurotransmitter systems and reducing oxidative damage in neuronal cells .
Data Summary Table
Q & A
Q. What are the common synthetic routes for ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Quinazolinone core formation : Cyclization of substituted anthranilic acid derivatives under controlled pH and temperature to yield the 6,7-dimethoxy-4-oxoquinazoline moiety .
- Propanoylation : Coupling the quinazolinone with a propanoyl chloride intermediate, followed by amidation with ethyl 4-aminobenzoate .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR spectroscopy : Essential for confirming proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, ester carbonyl at δ ~168 ppm) .
- X-ray crystallography : SHELXL (a crystallography software) is widely used for resolving complex structures, especially for verifying stereochemistry and intermolecular interactions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
Q. How can researchers screen this compound for biological activity?
- Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the quinazolinone scaffold’s known affinity for ATP-binding pockets .
- Cellular assays : Evaluate cytotoxicity (e.g., via MTT assay) and anti-proliferative effects in cancer cell lines, comparing results with structurally similar analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Reaction condition tuning : Optimize temperature (e.g., 45–60°C for amidation) and solvent polarity (e.g., DMF for propanoylation) to suppress by-products like unreacted intermediates .
- Catalyst selection : Palladium-based catalysts or organocatalysts may enhance coupling efficiency in propanoylation steps .
- Real-time monitoring : Use techniques like TLC or inline IR spectroscopy to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Ensure consistent cell lines (e.g., HCT-116 vs. HeLa) and assay protocols (e.g., serum concentration, incubation time) across studies .
- Structural analogs comparison : Analyze substituent effects; for example, chloro or methyl groups on the quinazolinone core may alter target specificity .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities and rationalize discrepancies .
Q. How does this compound’s reactivity differ from its structural analogs?
- Electrophilic substitution : The 6,7-dimethoxy groups deactivate the quinazolinone ring, reducing reactivity compared to unsubstituted analogs .
- Ester hydrolysis : The ethyl benzoate group hydrolyzes faster under basic conditions than methyl esters, impacting pharmacokinetic studies .
- Propanoyl stability : The amide linkage is resistant to nucleophilic attack but may undergo oxidation under strong conditions (e.g., KMnO₄) .
Methodological Considerations
Q. What computational tools aid in studying this compound’s interactions?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time, identifying key binding residues .
- QSAR modeling : Correlates structural features (e.g., logP, molar refractivity) with activity data to guide optimization .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
- Hydrogen bonding analysis : SHELX-refined structures reveal interactions (e.g., quinazolinone N-H···O=C) critical for target binding .
- Torsion angle mapping : Identifies conformational flexibility in the propanoyl-amino linker, informing rigid analog design .
Comparative Analysis of Analogous Compounds
| Compound | Structural Features | Key Differences in Activity |
|---|---|---|
| Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate | Lacks propanoyl-amino linker | Lower kinase inhibition due to reduced solubility |
| N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide | Chlorobenzyl substituent | Enhanced cytotoxicity in multidrug-resistant cell lines |
| Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate | Nitro group at position 3 | Higher electrophilicity, leading to off-target effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
